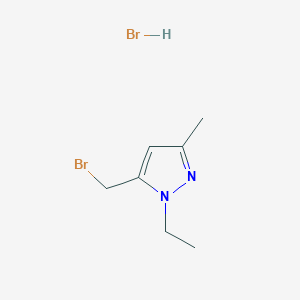

5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide

CAS No.:

Cat. No.: VC16401839

Molecular Formula: C7H12Br2N2

Molecular Weight: 283.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12Br2N2 |

|---|---|

| Molecular Weight | 283.99 g/mol |

| IUPAC Name | 5-(bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide |

| Standard InChI | InChI=1S/C7H11BrN2.BrH/c1-3-10-7(5-8)4-6(2)9-10;/h4H,3,5H2,1-2H3;1H |

| Standard InChI Key | TXKZKNJIKLZQMW-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)C)CBr.Br |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂Br₂N₂ |

| Molecular Weight | 283.99 g/mol |

| CAS Number | 1855907-57-1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |

The bromomethyl group at position 5 is highly electrophilic, enabling nucleophilic substitution reactions critical for further functionalization .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(bromomethyl)-1-ethyl-3-methylpyrazole hydrobromide typically begins with 1-ethyl-3-methylpyrazole as the precursor. A widely adopted method involves radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds in an inert solvent like carbon tetrachloride under reflux conditions:

Subsequent treatment with hydrobromic acid (HBr) yields the hydrobromide salt, which is purified via recrystallization.

Optimization Challenges

Key challenges in synthesis include controlling mono-bromination over di-bromination and minimizing byproducts. Similar bromination reactions for analogous pyridine derivatives report yields of 50–68%, with dibromo byproducts forming due to excess NBS or prolonged reaction times . Optimizing stoichiometry (1:1 molar ratio of precursor to NBS) and reaction duration (4–6 hours) improves selectivity for the mono-brominated product.

Chemical Properties and Reactivity

Electrophilic Reactivity

The bromomethyl group at position 5 is a reactive site for nucleophilic substitution (SN2), enabling coupling with amines, thiols, or alcohols to form derivatives. For example:

This reactivity is exploited in medicinal chemistry to introduce pharmacophores or linkers.

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous media, releasing HBr and forming the corresponding alcohol. Storage recommendations include desiccated conditions at 2–8°C .

Applications in Medicinal Chemistry

Intermediate for Drug Candidates

5-(Bromomethyl)-1-ethyl-3-methylpyrazole hydrobromide is a key building block in synthesizing kinase inhibitors and anti-inflammatory agents. For instance, pyrazolopyrimidine derivatives derived from this compound exhibit activity against cMet kinases, which are implicated in non-small-cell lung and gastric cancers .

Covalent Binding in Drug Design

The bromomethyl group facilitates covalent bond formation with nucleophilic residues (e.g., cysteine) in target proteins, enhancing drug-target residence time. This mechanism is leveraged in developing irreversible inhibitors for oncology and autoimmune diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume